ML-9 free base

Description

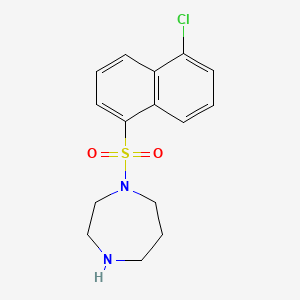

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18/h1-2,4-7,17H,3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSMSRIUUDGTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149246 | |

| Record name | ML-9 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110448-31-2 | |

| Record name | ML-9 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110448312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ML-9 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-9 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTJ3F5128V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of ML-9 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-9, a cell-permeable naphthalene sulfonamide derivative, is a widely utilized pharmacological tool for investigating cellular signaling pathways. Primarily recognized as a potent, reversible, and ATP-competitive inhibitor of Myosin Light Chain Kinase (MLCK), its mechanism of action extends to other crucial cellular targets, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Stromal Interaction Molecule 1 (STIM1). This multiplicity of targets endows ML-9 with a range of biological activities, from modulating smooth muscle contraction to inducing autophagy and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of ML-9 free base, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it influences.

Core Mechanism of Action: Kinase Inhibition

The principal mechanism of action of ML-9 is the competitive inhibition of ATP binding to the catalytic domain of specific protein kinases. By occupying the ATP-binding pocket, ML-9 prevents the transfer of the gamma-phosphate from ATP to the serine, threonine, or tyrosine residues of substrate proteins, thereby inhibiting their phosphorylation and downstream signaling.

Primary Target: Myosin Light Chain Kinase (MLCK)

ML-9 exhibits its highest affinity for Myosin Light Chain Kinase (MLCK), a key enzyme in the regulation of smooth muscle contraction.[1] MLCK, a calcium/calmodulin-dependent protein kinase, phosphorylates the regulatory light chain of myosin II, an essential step for actin-myosin interaction and subsequent muscle contraction. ML-9's inhibition of MLCK leads to a reduction in myosin light chain phosphorylation, resulting in smooth muscle relaxation.

Secondary Targets: PKA and PKC

In addition to MLCK, ML-9 also inhibits Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit with lower potency.[1] PKA and PKC are crucial serine/threonine kinases involved in a myriad of cellular processes, including metabolism, gene transcription, and cell proliferation. The inhibitory effect of ML-9 on these kinases contributes to its broader cellular effects.

Inhibition of STIM1 and Store-Operated Calcium Entry

ML-9 has been identified as an inhibitor of Stromal Interaction Molecule 1 (STIM1), a key sensor of calcium levels within the endoplasmic reticulum (ER).[1][2] Depletion of ER calcium stores triggers the activation and oligomerization of STIM1, which then translocates to ER-plasma membrane junctions to activate ORAI channels, mediating store-operated calcium entry (SOCE). ML-9's interference with STIM1 function disrupts this process, leading to a reduction in intracellular calcium influx.[3]

Quantitative Data

The inhibitory potency of ML-9 against its primary and secondary kinase targets has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Target Protein | Inhibition Constant (Ki) (µM) | Half-Maximal Inhibitory Concentration (IC50) (µM) |

| Myosin Light Chain Kinase (MLCK) | 4[1] | ~3.8 |

| Protein Kinase A (PKA) | 32[1] | Not explicitly found |

| Protein Kinase C (PKC) | 54[1] | Not explicitly found |

| TRPC6 | Not explicitly found | 7.8 |

Cellular and Physiological Effects

The multifaceted inhibitory profile of ML-9 translates into a range of observable cellular and physiological effects.

-

Smooth Muscle Relaxation: By inhibiting MLCK, ML-9 effectively relaxes smooth muscle, a property that has been extensively studied in vascular and airway smooth muscle preparations.[3]

-

Induction of Autophagy: ML-9 has been shown to induce autophagy, the cellular process of self-degradation of cellular components. This is achieved by inhibiting the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[1]

-

Induction of Apoptosis: At higher concentrations, ML-9 can induce apoptosis, or programmed cell death. This effect is associated with the activation of caspases, key executioners of the apoptotic pathway.[1][2]

-

Inhibition of Natural Killer (NK) Cell Cytotoxicity: ML-9 has been demonstrated to inhibit the cytotoxic activity of Natural Killer (NK) cells, suggesting a role for MLCK in the lytic mechanism of these immune cells.[4]

Experimental Protocols

In Vitro MLCK Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of ML-9 on MLCK activity in vitro.

-

Reagents:

-

Purified Myosin Light Chain Kinase (MLCK)

-

Myosin Light Chain (MLC) as substrate

-

ATP (with [γ-³²P]ATP for radiometric detection)

-

Assay Buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound dissolved in DMSO

-

Trichloroacetic acid (TCA) or phosphocellulose paper for stopping the reaction and separating phosphorylated substrate.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, MLCK, and MLC.

-

Add varying concentrations of ML-9 (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by adding ice-cold TCA to precipitate proteins or by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the precipitated proteins or phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the MLC substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each ML-9 concentration and determine the IC50 value.

-

Cell Viability Assay (MTS Assay)

This protocol describes the use of an MTS assay to assess the effect of ML-9 on cell viability.

-

Reagents:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of ML-9 concentrations (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by ML-9 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Reagents:

-

Cell line of interest

-

This compound dissolved in DMSO

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Treat cells with the desired concentration of ML-9 (and a DMSO vehicle control) for a specified time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Signaling Pathway and Workflow Visualizations

MLCK Signaling Pathway in Smooth Muscle Contraction

Caption: MLCK signaling pathway in smooth muscle contraction and its inhibition by ML-9.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay to evaluate the potency of ML-9.

Logical Relationship of ML-9's Multifaceted Actions

References

An In-depth Technical Guide to ML-9 Free Base: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9, chemically known as 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] Initially identified as a tool compound for studying the roles of MLCK in smooth muscle contraction, its applications have expanded to various areas of cell biology research. ML-9 exerts its effects by competitively inhibiting the ATP-binding site of MLCK, thereby preventing the phosphorylation of the myosin light chain and subsequent cellular processes.[1] Beyond its primary target, ML-9 has also been shown to inhibit other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit with lower potency.[2][3] Furthermore, it has been identified as an inhibitor of Stromal Interaction Molecule 1 (STIM1), a key player in store-operated calcium entry. This technical guide provides a comprehensive overview of the discovery, a detailed (proposed) synthesis protocol, and the core mechanisms of action of ML-9 free base, intended for researchers and professionals in the field of drug discovery and development.

Discovery and Core Properties

ML-9 was first described as a newly synthesized compound investigated for its inhibitory effects on the vascular contraction process.[1] Early studies demonstrated its ability to inhibit the superprecipitation of actomyosin and isometric tension development in vascular smooth muscle in a dose-dependent manner.[1] This inhibitory action was directly linked to the prevention of phosphorylation of the 20,000-Da myosin light chain (LC20).[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine | [1] |

| Synonyms | ML-9 | |

| Molecular Formula | C₁₅H₁₇ClN₂O₂S | [2] |

| Molecular Weight | 324.83 g/mol | |

| CAS Number | 110448-31-2 | [2] |

Inhibitory Activity

ML-9 exhibits inhibitory activity against several kinases. The following table summarizes the key quantitative data regarding its potency.

| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| Myosin Light Chain Kinase (MLCK) | 3.8 µM | [2] | |

| Protein Kinase A (PKA) | 32 µM | [2][3] | |

| Protein Kinase C (PKC) | 54 µM | [2][3] | |

| TRPC6 Channels | 7.8 µM |

Synthesis of this compound

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and chemically sound synthetic route can be proposed based on the known reactivity of its constituent functional groups. The synthesis involves the reaction of 5-chloronaphthalene-1-sulfonyl chloride with homopiperazine.

Proposed Synthetic Protocol

Reaction: 5-chloronaphthalene-1-sulfonyl chloride + homopiperazine → 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine (ML-9)

Materials:

-

5-chloronaphthalene-1-sulfonyl chloride

-

Homopiperazine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve homopiperazine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (2.0 equivalents) as a base to neutralize the HCl generated during the reaction. Slowly add a solution of 5-chloronaphthalene-1-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action and Signaling Pathways

ML-9 primarily functions as an inhibitor of Myosin Light Chain Kinase (MLCK), a key enzyme in the regulation of smooth muscle contraction and other cellular processes.

Inhibition of the MLCK Pathway

The canonical pathway for smooth muscle contraction involves an increase in intracellular calcium concentration, which leads to the activation of calmodulin. The calcium-calmodulin complex then activates MLCK, which in turn phosphorylates the regulatory light chain of myosin II. This phosphorylation event triggers a conformational change in myosin, enabling it to interact with actin filaments and generate contractile force. ML-9 inhibits this process by blocking the ATP-binding site of MLCK, thus preventing the phosphorylation of the myosin light chain.

Effects on Calcium Signaling

ML-9 has also been shown to affect intracellular calcium concentrations, independent of its effects on MLCK. It acts as an inhibitor of STIM1, a protein that senses calcium levels in the endoplasmic reticulum (ER) and, upon ER calcium depletion, translocates to the plasma membrane to activate ORAI channels, leading to store-operated calcium entry (SOCE). By inhibiting STIM1, ML-9 can reduce this influx of calcium. Additionally, ML-9 has been reported to directly inhibit TRPC6 channels, which are non-selective cation channels that can contribute to calcium entry.

Experimental Protocols

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of ML-9 on MLCK.

Materials:

-

Purified MLCK enzyme

-

Myosin light chain (MLC) substrate (e.g., purified from chicken gizzard)

-

ATP (including γ-³²P-ATP for radioactive detection or a suitable system for non-radioactive detection)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 1 mM DTT)

-

ML-9 in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA) for reaction termination (for radioactive assay)

-

Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer, MLC substrate, and the desired concentration of ML-9 (or vehicle control).

-

Initiation: Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).

-

Incubation: Incubate the reaction mixture at 30 °C for a specified time, ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by adding an equal volume of cold TCA.

-

Detection: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP.

-

Quantification: Quantify the amount of ³²P incorporated into the MLC substrate using a scintillation counter or phosphorimager.

-

Data Analysis: Calculate the percentage of inhibition by comparing the activity in the presence of ML-9 to the vehicle control. Determine the IC₅₀ value by testing a range of ML-9 concentrations.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to ML-9.

Materials:

-

Cultured cells (e.g., smooth muscle cells, HEK293 cells)

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

ML-9

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (to aid in dye solubilization) in HBS. Incubate the cells with the loading buffer at 37 °C for 30-60 minutes.

-

Washing: Wash the cells with HBS to remove extracellular Fura-2 AM.

-

Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Stimulation: Add ML-9 at the desired concentration to the cells and continue to acquire ratiometric fluorescence images.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). Changes in this ratio are proportional to changes in intracellular calcium concentration.

Conclusion

This compound remains a valuable pharmacological tool for investigating cellular processes regulated by Myosin Light Chain Kinase and calcium signaling. Its well-characterized inhibitory profile against MLCK, coupled with its effects on STIM1 and TRPC6, provides researchers with a versatile molecule to dissect complex signaling networks. This guide has provided a comprehensive overview of its discovery, a plausible synthetic route, and detailed insights into its mechanism of action and relevant experimental protocols. For professionals in drug development, understanding the structure-activity relationships and the multiple targets of compounds like ML-9 is crucial for the design of more specific and potent therapeutic agents.

References

An In-depth Technical Guide to the Kinase Inhibitory Profile of ML-9 Free Base

This technical guide provides a comprehensive overview of the kinase inhibitory profile of ML-9 free base, a widely utilized research compound. It is intended for researchers, scientists, and drug development professionals interested in its mechanism of action and application. This document details its inhibitory constants, the experimental protocols for kinase assays, and the key signaling pathways it modulates.

Quantitative Kinase Inhibition Data

ML-9 is a broad-spectrum, ATP-competitive protein kinase inhibitor. Its inhibitory activity is most potent against Myosin Light Chain Kinase (MLCK), but it also affects other kinases at higher concentrations. The compound is noted as a selective and potent inhibitor of Akt kinase and also inhibits stromal interaction molecule 1 (STIM1) activity.[1][2][3][4] The inhibition constants (Ki) for its primary kinase targets are summarized below.

| Kinase Target | Inhibition Constant (Kᵢ) |

| Myosin Light Chain Kinase (MLCK) | 4 µM |

| Protein Kinase A (PKA) | 32 µM |

| Protein Kinase C (PKC) | 54 µM |

Table 1: Summary of this compound inhibitory constants (Ki) against key protein kinases. Data sourced from multiple suppliers and publications.[1][2][4]

Key Signaling Pathways Modulated by ML-9

ML-9's biological effects are primarily attributed to its inhibition of MLCK and Akt, which impacts distinct cellular signaling pathways.

A. MLCK Signaling Pathway and Smooth Muscle Contraction

The primary and most well-characterized target of ML-9 is Myosin Light Chain Kinase (MLCK).[5] MLCK plays a crucial role in the regulation of smooth muscle contraction. By inhibiting MLCK, ML-9 prevents the phosphorylation of the myosin light chain, which is a critical step for the interaction of actin and myosin filaments, thereby leading to vasorelaxation.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|110448-31-2|COA [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

ML-9 Free Base: An In-depth Technical Guide to its Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9, [1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is a potent, cell-permeable inhibitor of several protein kinases and other signaling proteins. Initially characterized as a selective inhibitor of Myosin Light Chain Kinase (MLCK), further research has revealed its activity against a broader range of targets, making it a valuable tool for dissecting various cellular signaling pathways. This technical guide provides a comprehensive overview of the primary protein targets of ML-9 free base, presenting quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the key signaling pathways it modulates.

Core Protein Targets of ML-9

ML-9 is known to interact with and inhibit a number of key signaling proteins, primarily protein kinases. Its mechanism of action for kinases is generally as an ATP-competitive inhibitor. The primary targets identified in the literature are detailed below.

Quantitative Inhibition Data

The inhibitory potency of ML-9 against its principal targets has been quantified through various biochemical assays, yielding inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values. These values provide a measure of the concentration of ML-9 required to achieve a certain level of inhibition and are crucial for designing experiments and interpreting results.

| Target Protein | Inhibition Parameter | Value (µM) | Notes |

| Myosin Light Chain Kinase (MLCK) | Ki | 4[1][2] | Selective inhibitor.[2] |

| Myosin Light Chain Kinase (MLCK) | IC50 | 3.8[3] | Classical MLCK inhibitor.[3] |

| Protein Kinase A (PKA) | Ki | 32[1][2] | |

| Protein Kinase A (PKA) | IC50 | ~20[4][5][6] | |

| Protein Kinase C (PKC) | Ki | 54[1][2] | |

| Protein Kinase B (Akt) | IC50 | 10-50[4][5][6][7] | Useful PKB inhibitor.[7] |

| p90 S6 Kinase | IC50 | ~50[4][5] | |

| MAP Kinase | IC50 | ~35[4][5] | |

| TRPC6 Channel | IC50 | 7.8[8][9] | Inhibition of cationic currents.[8][9] |

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate and ATP concentrations.

Signaling Pathways Modulated by ML-9

ML-9's inhibition of its target proteins has significant downstream effects on several critical cellular signaling pathways.

Myosin Light Chain Kinase (MLCK) Signaling in Smooth Muscle Contraction

MLCK plays a pivotal role in the regulation of smooth muscle contraction. The inhibition of MLCK by ML-9 leads to a reduction in the phosphorylation of the myosin regulatory light chain (MLC20), which is a prerequisite for the interaction of myosin with actin and subsequent muscle contraction.[10]

STIM1-Mediated Store-Operated Calcium Entry (SOCE)

Stromal Interaction Molecule 1 (STIM1) is an endoplasmic reticulum (ER) calcium sensor that, upon depletion of ER calcium stores, activates Orai channels in the plasma membrane to mediate store-operated calcium entry (SOCE). ML-9 has been shown to inhibit STIM1 activity, thereby affecting intracellular calcium homeostasis.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. ML-9 has been demonstrated to inhibit Akt, leading to the downregulation of the mTOR pathway and the induction of autophagy.[11]

Experimental Protocols

In Vitro Myosin Light Chain Kinase (MLCK) Activity Assay

This protocol describes a method to determine the in vitro kinase activity of MLCK and assess the inhibitory effect of ML-9. The assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the myosin regulatory light chain (RLC).[12]

Materials:

-

Purified smooth muscle MLCK

-

Purified myosin regulatory light chain (RLC)

-

Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

CaCl₂ solution

-

Calmodulin solution

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Scintillation counter and vials

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, CaCl₂, calmodulin, and RLC.

-

Add Inhibitor: Add varying concentrations of ML-9 or DMSO (vehicle control) to the reaction tubes.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the mixture.

-

Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding ice-cold TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.

-

Wash: Wash the precipitated protein or phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify: Measure the amount of ³²P incorporated into the RLC using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each ML-9 concentration compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors like ML-9.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ML-9, protein kinase inhibitor (CAS 105637-50-1) | Abcam [abcam.com]

- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. ML-9 - Labchem Catalog [labchem.com.my]

- 7. Enzo Life Sciences ML-9 (10mg). CAS: 105637-50-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 8. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of ML-9 Free Base: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9 free base, a naphthalene sulfonamide derivative, is a versatile pharmacological tool widely utilized in cellular and physiological research. Initially characterized as a potent inhibitor of Myosin Light Chain Kinase (MLCK), its application has expanded due to the discovery of its effects on a range of other downstream targets. This technical guide provides a comprehensive overview of the known molecular targets of ML-9, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers employing ML-9 in their investigations and for professionals in the field of drug development exploring its therapeutic potential.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several key protein kinases and cellular processes. The following table summarizes the available quantitative data, providing a clear comparison of its potency towards different targets.

| Target | Parameter | Value (µM) | Comments |

| Myosin Light Chain Kinase (MLCK) | Ki | 3.8 - 4 | Competitive inhibitor with respect to ATP.[1][2] |

| Protein Kinase A (PKA) | Ki | 32 | |

| Protein Kinase C (PKC) | Ki | 54 | |

| TRPC6 Channels | IC50 | 7.8 | Inhibition of TRPC6 channels is independent of MLCK activity.[2] |

| Akt Kinase | - | - | Potent inhibitor; however, a specific IC50 value is not consistently reported.[1] |

| Stromal Interaction Molecule 1 (STIM1) | - | - | Inhibits STIM1-mediated store-operated calcium entry (SOCE); a direct IC50 is not well-defined.[1] |

Signaling Pathways and Molecular Interactions

The diverse biological effects of ML-9 stem from its ability to modulate multiple signaling pathways. The following diagrams, generated using Graphviz, illustrate the key molecular interactions and downstream consequences of ML-9 activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of ML-9's downstream targets.

Kinase Inhibition Assays

a) Myosin Light Chain Kinase (MLCK) Inhibition Assay (Radiolabeled Method)

This protocol is adapted from the methods described by Saitoh et al. (1987).[1]

-

Reagents and Materials:

-

Purified smooth muscle MLCK

-

Myosin light chain (MLC) as substrate

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂, 1 µM Calmodulin)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper (P81)

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, MLCK, and MLC.

-

Add varying concentrations of ML-9 or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each ML-9 concentration and determine the Ki value using appropriate kinetic models (e.g., Dixon plot).

-

b) PKA and PKC Inhibition Assays

The protocol for assessing PKA and PKC inhibition by ML-9 is similar to the MLCK assay, with the following modifications:

-

Enzyme: Use purified PKA or PKC.

-

Substrate: Use a specific substrate for each kinase (e.g., Kemptide for PKA, histone H1 or a specific peptide substrate for PKC).

-

Activators: PKA activity is typically stimulated by cyclic AMP (cAMP). PKC activity requires cofactors such as phosphatidylserine, diacylglycerol, and Ca²⁺.

Store-Operated Calcium Entry (SOCE) Inhibition Assay (Calcium Imaging)

This protocol is based on standard calcium imaging techniques used to assess STIM1 function.

-

Reagents and Materials:

-

Cells expressing endogenous or overexpressed STIM1 and Orai1 (e.g., HEK293, Jurkat T-cells)

-

Fura-2 AM or other suitable calcium indicator dye

-

Thapsigargin (SERCA inhibitor to deplete ER calcium stores)

-

This compound stock solution (in DMSO)

-

Calcium-free buffer (e.g., Hanks' Balanced Salt Solution without CaCl₂)

-

Calcium-containing buffer (e.g., Hanks' Balanced Salt Solution with 2 mM CaCl₂)

-

Fluorescence microscope equipped for ratiometric imaging

-

-

Procedure:

-

Seed cells on glass-bottom dishes suitable for microscopy.

-

Load cells with Fura-2 AM in a suitable buffer for 30-60 minutes at room temperature in the dark.

-

Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

Mount the dish on the microscope stage and perfuse with calcium-free buffer.

-

Obtain a baseline fluorescence ratio (F340/F380 for Fura-2).

-

Add thapsigargin to the calcium-free buffer to deplete ER calcium stores, which will cause an initial transient increase in cytosolic calcium.

-

Once the cytosolic calcium level returns to near baseline, pre-incubate the cells with the desired concentration of ML-9 for a few minutes.

-

Reintroduce calcium into the extracellular medium by switching to the calcium-containing buffer.

-

Record the change in the Fura-2 ratio, which represents SOCE.

-

Quantify the rate and amplitude of the calcium influx in the presence and absence of ML-9 to determine the inhibitory effect.

-

Autophagy Modulation Assays

a) Western Blotting for LC3-II and p62

This protocol is a standard method to assess autophagic flux.

-

Reagents and Materials:

-

Cell line of interest

-

This compound

-

Bafilomycin A1 or Chloroquine (inhibitors of lysosomal degradation)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against LC3B and p62/SQSTM1

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

-

-

Procedure:

-

Treat cells with ML-9 at various concentrations and time points. Include control groups treated with vehicle, and groups co-treated with ML-9 and a lysosomal inhibitor (e.g., Bafilomycin A1).

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against LC3B and p62 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities. An accumulation of LC3-II in the presence of a lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux. An increase in LC3-II and p62 with ML-9 alone suggests a blockage of autophagic flux at the degradation step.

-

b) Fluorescence Microscopy for GFP-LC3 Puncta Formation

This method provides a visual assessment of autophagosome formation.

-

Reagents and Materials:

-

Cells stably or transiently expressing GFP-LC3

-

This compound

-

Fluorescence microscope

-

Image analysis software

-

-

Procedure:

-

Seed GFP-LC3 expressing cells on glass-bottom dishes.

-

Treat cells with ML-9 or vehicle for the desired time.

-

Fix the cells with paraformaldehyde (optional, for endpoint analysis) or perform live-cell imaging.

-

Acquire fluorescence images of the cells.

-

Quantify the number and intensity of GFP-LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an accumulation of autophagosomes.

-

Conclusion

This compound is a multi-target inhibitor with significant effects on several key cellular signaling pathways. Its primary and most potent inhibitory action is on MLCK, but it also demonstrates activity against PKA, PKC, and Akt kinase. Furthermore, ML-9 modulates calcium homeostasis by inhibiting STIM1-mediated store-operated calcium entry and influences the process of autophagy. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate a deeper understanding of ML-9's mechanisms of action and to aid researchers in designing and interpreting experiments involving this compound. As with any pharmacological inhibitor, it is crucial for researchers to consider the multiple downstream targets of ML-9 and to employ appropriate controls to dissect its specific effects in their experimental systems.

References

ML-9 Free Base: A Comprehensive Technical Guide to Affected Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-9, chemically known as 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a widely utilized ATP-competitive protein kinase inhibitor. While it is most renowned for its potent inhibition of Myosin Light Chain Kinase (MLCK), a crucial enzyme in smooth muscle contraction and cellular motility, its pharmacological profile is considerably broader.[1][2] This technical guide provides an in-depth analysis of the core signaling pathways affected by ML-9, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. The evidence strongly indicates that ML-9's cellular effects often extend beyond MLCK inhibition, encompassing critical pathways such as Protein Kinase A (PKA), Protein Kinase C (PKC), the Akt/mTOR axis, and calcium signaling.[3][4][5] This multi-target nature necessitates careful consideration in experimental design and data interpretation.

Core Signaling Pathways Modulated by ML-9

ML-9 exerts its influence across several key intracellular signaling cascades. Its primary and off-target effects are detailed below.

Myosin Light Chain Kinase (MLCK) Pathway

The most well-documented target of ML-9 is Myosin Light Chain Kinase (MLCK). This Ca²⁺/calmodulin-dependent protein kinase is a pivotal regulator of actomyosin contractility.[6] MLCK phosphorylates the regulatory light chain of myosin II (MLC20), an essential step for initiating smooth muscle contraction and modulating non-muscle cell motility.[1]

ML-9 acts as a competitive inhibitor at the ATP-binding site of MLCK, preventing the phosphorylation of MLC20. This inhibition leads to a dose-dependent reduction in vascular contraction and the actin-myosin interaction.[1] Studies have shown a direct correlation between ML-9 concentration, the inhibition of MLC20 phosphorylation, and the resulting decrease in tension development in smooth muscle tissues.[1]

Protein Kinase A (PKA) and Protein Kinase C (PKC) Inhibition

ML-9 exhibits broad-spectrum activity, inhibiting other important serine/threonine kinases, including PKA and PKC.[3] Although its affinity for these kinases is lower than for MLCK, these off-target effects are significant at concentrations commonly used in cellular studies.[2]

-

Protein Kinase A (PKA): Also known as cAMP-dependent protein kinase, PKA regulates a vast array of cellular processes, including glycogen metabolism, gene expression, and ion channel activity.[7]

-

Protein Kinase C (PKC): This family of kinases is central to signal transduction pathways that control cell proliferation, differentiation, and apoptosis.[8]

The inhibition of PKA and PKC by ML-9 can confound experimental results, making it crucial to attribute observed effects specifically to MLCK inhibition with caution.[9]

Akt/mTOR Pathway and Autophagy

Recent evidence has identified ML-9 as an inhibitor of Akt kinase.[4][10] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. By inhibiting Akt, ML-9 can downregulate the mammalian target of rapamycin (mTOR) pathway.[4] This action has a dual effect on autophagy: it stimulates the formation of autophagosomes while simultaneously inhibiting their degradation by acting as a lysosomotropic agent that increases lysosomal pH.[4] This complex modulation of autophagy has positioned ML-9 as a tool for cancer research, where it can induce cancer cell death and potentially serve as an adjuvant to chemotherapy.[4][11]

References

- 1. ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ML 9 hydrochloride | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of ML-9 as a lysosomotropic agent targeting autophagy and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ML-9, a myosin light chain kinase inhibitor, reduces intracellular Ca2+ concentration in guinea pig trachealis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dynamic Regulation of Myosin Light Chain Phosphorylation by Rho-kinase | PLOS One [journals.plos.org]

- 7. Protein kinase A - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. The involvement of protein kinase C in myosin phosphorylation and force development in rat tail arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to ML-9 Free Base

This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of this compound, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).

Chemical Structure and Properties

ML-9, with the chemical name 1-[(5-chloro-1-naphthalenyl)sulfonyl]-1,4-diazepane, is a naphthalenesulfonamide derivative.[1] Its structure is characterized by a chloronaphthalene group linked to a diazepane ring via a sulfonyl bridge.

Chemical Structure:

Caption: ML-9 inhibits the Ca2+/Calmodulin-activated MLCK, preventing myosin light chain phosphorylation and subsequent muscle contraction.

Other Biological Activities

Beyond its effects on MLCK, ML-9 has been shown to:

-

Inhibit STIM1: ML-9 can inhibit the stromal interaction molecule 1 (STIM1), which is involved in store-operated calcium entry (SOCE). [2][3]* Induce Autophagy: It can stimulate the formation of autophagosomes while inhibiting their degradation. [4][5][3]* Affect Cell Viability: At higher concentrations (50-100 μM), ML-9 can induce cell death in cardiomyocytes through apoptosis and necrosis. [3][6]* Inhibit TRPC6 Channels: ML-9 has been shown to inhibit TRPC6 channels independently of its action on MLCK. [7][8]

Caption: ML-9 exerts multiple effects on cellular processes, including inhibition of STIM1-mediated calcium entry and induction of autophagy and apoptosis.

Experimental Protocols

The following are generalized protocols based on methodologies described in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Kinase Assay for MLCK Inhibition

This protocol outlines a method to determine the inhibitory effect of ML-9 on MLCK activity.

Materials:

-

Purified MLCK enzyme

-

Myosin light chain (MLC) substrate

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing kinase buffer, MLC substrate, and the desired concentration of ML-9 (or DMSO as a vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and purified MLCK enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Excise the gel band corresponding to the phosphorylated MLC.

-

Quantify the amount of ³²P incorporated into the MLC using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the ML-9-treated samples to the vehicle control.

Cell-Based Assay for Smooth Muscle Contraction

This protocol describes a method to assess the effect of ML-9 on smooth muscle contraction in isolated tissue. [9] Materials:

-

Isolated smooth muscle tissue (e.g., rabbit mesenteric artery) [9]* Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)

-

Contractile agonist (e.g., KCl, norepinephrine) [9]* this compound stock solution (in DMSO)

-

Tissue organ bath system with force transducer

Procedure:

-

Mount the isolated smooth muscle strip in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

-

Induce a stable contraction by adding a contractile agonist to the bath.

-

Once a stable contraction is achieved, add ML-9 to the bath in a cumulative manner to obtain a dose-response curve.

-

Record the changes in isometric tension using the force transducer.

-

Calculate the relaxation as a percentage of the initial agonist-induced contraction.

Caption: Generalized workflows for in vitro and cell-based assays to evaluate the activity of ML-9.

Safety and Handling

This compound is intended for research use only. [3]It is harmful if swallowed and very toxic to aquatic life with long-lasting effects. [10]Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. [10]Avoid inhalation of dust and contact with skin and eyes. [10]

Conclusion

This compound is a valuable pharmacological tool for studying the roles of MLCK and other signaling pathways in various cellular processes. Its well-characterized inhibitory profile and diverse biological activities make it a versatile compound for research in areas such as smooth muscle physiology, cell motility, and autophagy. Careful consideration of its off-target effects is necessary for the accurate interpretation of experimental results.

References

- 1. This compound | C15H17ClN2O2S | CID 4217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ML 9 hydrochloride | Myosin Light Chain Kinase Inhibitors: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|110448-31-2|COA [dcchemicals.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound|110448-31-2|MSDS [dcchemicals.com]

An In-depth Technical Guide to ML-9 Free Base

CAS Number: 110448-31-2

This technical guide provides a comprehensive overview of ML-9 free base, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, key experimental data, and protocols for its use in biochemical and cell-based assays.

Core Properties and Mechanism of Action

ML-9 is a naphthalene sulfonamide derivative that primarily functions as a competitive inhibitor of ATP binding to the active site of MLCK.[1] This inhibition prevents the phosphorylation of the myosin light chain, a critical step in the initiation of smooth muscle contraction and other cellular processes involving actomyosin contractility.[1]

Beyond its primary target, ML-9 has been shown to inhibit other protein kinases, albeit with lower potency. These include Protein Kinase A (PKA), Protein Kinase C (PKC), and Akt kinase.[2] This broader activity profile should be considered when interpreting experimental results. Additionally, ML-9 has been identified as an inhibitor of stromal interaction molecule 1 (STIM1) activity and can influence intracellular calcium concentrations independently of its effect on MLCK. ML-9 has also been demonstrated to induce autophagy by stimulating the formation of autophagosomes and inhibiting their degradation.[2][3]

Signaling Pathway of MLCK Inhibition by ML-9

The primary signaling pathway affected by ML-9 is the calcium/calmodulin-dependent activation of MLCK. An increase in intracellular calcium leads to the formation of a Ca²⁺-calmodulin complex, which then binds to and activates MLCK. Activated MLCK phosphorylates the regulatory light chain of myosin II, leading to cross-bridge cycling and muscle contraction or cellular tension. ML-9 directly interferes with this pathway by blocking the catalytic activity of MLCK.

Quantitative Data

The inhibitory activity of ML-9 against various kinases is summarized in the table below. These values are crucial for determining appropriate experimental concentrations and for understanding the selectivity profile of the compound.

| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ Value | Reference(s) |

| Myosin Light Chain Kinase (MLCK) | 4 µM | - | [2] |

| Protein Kinase A (PKA) | 32 µM | - | [2] |

| Protein Kinase C (PKC) | 54 µM | - | [2] |

| TRPC6 | - | 7.8 µM | [4][5] |

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions, including ATP concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments involving ML-9.

Biochemical Assay: In Vitro MLCK Inhibition

This protocol outlines a method to determine the inhibitory effect of ML-9 on MLCK activity in a purified system.

Objective: To quantify the inhibition of MLCK-mediated myosin light chain phosphorylation by ML-9.

Materials:

-

Purified MLCK enzyme

-

Myosin light chains (MLC) as substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound dissolved in DMSO

-

Stopping solution (e.g., 2X Laemmli sample buffer)

-

SDS-PAGE apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, purified MLCK, and MLC substrate.

-

Add varying concentrations of ML-9 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.

-

Terminate the reaction by adding stopping solution.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated MLC by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of phosphorylation and calculate the IC₅₀ value for ML-9.

Cell-Based Assay: Inhibition of Smooth Muscle Contraction

This protocol describes a method to assess the effect of ML-9 on agonist-induced contraction of smooth muscle tissue.[1]

Objective: To measure the dose-dependent inhibition of smooth muscle contraction by ML-9.

Materials:

-

Isolated smooth muscle tissue strips (e.g., rabbit mesenteric artery)

-

Organ bath system with force transducer

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂/5% CO₂ and maintained at 37°C

-

Contractile agonist (e.g., KCl, norepinephrine)

-

This compound dissolved in an appropriate solvent

Procedure:

-

Mount the smooth muscle strips in the organ bath containing physiological salt solution.

-

Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Induce contraction by adding a contractile agonist to the bath.

-

Once a stable contraction is reached, wash the tissue to return to baseline.

-

Pre-incubate the tissue with varying concentrations of ML-9 for a defined period (e.g., 30 minutes).[1]

-

Re-introduce the same concentration of the contractile agonist and record the contractile response.

-

Compare the contractile force in the presence and absence of ML-9 to determine the inhibitory effect.

Cell-Based Assay: Measurement of Intracellular Calcium

This protocol provides a general framework for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to ML-9 treatment using a fluorescent indicator.

Objective: To determine if ML-9 alters basal or agonist-induced intracellular calcium levels.

Materials:

-

Cultured cells (e.g., HEK293, smooth muscle cells)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

HEPES-buffered saline (HBS)

-

Agonist known to increase intracellular calcium in the chosen cell type

-

This compound

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Seed cells in a suitable format (e.g., 96-well black-walled plate) and grow to an appropriate confluency.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation with the AM ester form of the dye.

-

Wash the cells with HBS to remove extracellular dye.

-

Acquire a baseline fluorescence reading.

-

Add ML-9 at the desired concentration and monitor fluorescence changes to assess its effect on basal [Ca²⁺]i.

-

Alternatively, after establishing a baseline, add an agonist to stimulate a calcium response, and then add ML-9 to determine its effect on the agonist-induced calcium transient.

-

Analyze the fluorescence data to calculate changes in [Ca²⁺]i. For ratiometric dyes like Fura-2, the ratio of emission at two different excitation wavelengths is used.

Cell-Based Assay: Assessment of Autophagy

This protocol describes a method to evaluate the induction of autophagy by ML-9 through the detection of autophagic vacuoles.[3]

Objective: To visualize and quantify the formation of autophagosomes in cells treated with ML-9.

Materials:

-

Cultured cells (e.g., LNCaP, HeLa)

-

Autophagy detection kit (e.g., using a fluorescent dye that accumulates in autophagic vacuoles like monodansylcadaverine (MDC)) or cells stably expressing GFP-LC3

-

This compound

-

Positive control for autophagy induction (e.g., rapamycin, starvation media)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of ML-9 for a specified time (e.g., 6-24 hours). Include vehicle-treated and positive control groups.

-

For fluorescent dye-based kits: Stain the cells with the autophagic vacuole-specific dye according to the kit's protocol.

-

For GFP-LC3 expressing cells: Fix the cells.

-

Visualize the cells using fluorescence microscopy. The formation of punctate fluorescent signals (representing autophagosomes) is indicative of autophagy induction.

-

Quantify the number of puncta per cell or the overall fluorescence intensity to measure the extent of autophagy.

Conclusion

References

- 1. ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of ML-9 as a lysosomotropic agent targeting autophagy and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Role of ML-9 as a STIM1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of ML-9 as an inhibitor of Stromal Interaction Molecule 1 (STIM1), a key regulator of store-operated calcium entry (SOCE). This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols, and quantitative data to facilitate further research and drug development efforts targeting the STIM1-Orai signaling pathway.

Introduction to STIM1 and Store-Operated Calcium Entry

Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway in various cell types, regulating a multitude of physiological processes including gene expression, cell proliferation, and immune responses.[1] The primary components of this pathway are the endoplasmic reticulum (ER) Ca2+ sensor, STIM1, and the plasma membrane Ca2+ channel, Orai1.

Upon depletion of Ca2+ from the ER, STIM1 undergoes a conformational change, leading to its oligomerization and translocation to ER-plasma membrane junctions.[2] At these junctions, STIM1 directly interacts with and activates Orai1 channels, resulting in a sustained influx of Ca2+ into the cell.[3] Dysregulation of the STIM1-Orai1 signaling pathway has been implicated in numerous diseases, making it an attractive target for therapeutic intervention.[2]

ML-9, initially identified as a myosin light chain kinase (MLCK) inhibitor, has emerged as a valuable tool for studying SOCE by inhibiting the function of STIM1.[4] This guide delves into the specifics of ML-9's inhibitory action on STIM1.

Quantitative Analysis of ML-9 Inhibition

The inhibitory effect of ML-9 on STIM1-mediated SOCE has been quantified, providing essential data for its application in experimental settings.

| Parameter | Value | Cell Type | Notes |

| IC50 for SOCE Inhibition | ~10 µM | Various | This is the concentration at which ML-9 inhibits 50% of the store-operated calcium entry.[1] |

| IC50 for SOCE Inhibition (STIM1 Overexpression) | 66 µM | EYFP-Stim1 expressing cells | The rightward shift in the IC50 upon STIM1 overexpression strongly indicates that ML-9's primary target in the SOCE pathway is STIM1.[1] |

Mechanism of Action of ML-9 as a STIM1 Inhibitor

ML-9's inhibitory effect on SOCE is primarily attributed to its functional antagonism of STIM1. The proposed mechanism involves the disruption of the essential conformational changes and interactions of STIM1 that are required for the activation of Orai1 channels. Specifically, ML-9 has been shown to reverse the store depletion-induced redistribution of STIM1 into puncta at the ER-plasma membrane junctions.[1] This dispersal of STIM1 puncta prevents the necessary close apposition of STIM1 with Orai1, thereby inhibiting the opening of the Ca2+ channel and subsequent calcium influx. It is important to note that the inhibitory effects of ML-9 on SOCE are independent of its effects on MLCK.[4]

While the functional consequences of ML-9 on STIM1 are well-documented, the direct binding site of ML-9 on the STIM1 protein has not yet been definitively identified.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of ML-9 on STIM1 function.

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentration ([Ca2+]i) to assess SOCE.

Materials:

-

Cells of interest (e.g., HEK293, Jurkat)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

Thapsigargin (TG)

-

ML-9

-

Fluorescence plate reader or microscope with 340/380 nm excitation and 510 nm emission capabilities.

Procedure:

-

Cell Seeding: Seed cells onto a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution by mixing Fura-2 AM with an equal volume of 20% Pluronic F-127 in DMSO.

-

Dilute the Fura-2 AM/Pluronic mixture in Ca2+-containing HBSS to a final concentration of 2-5 µM Fura-2 AM.

-

Remove the culture medium from the cells and add the Fura-2 AM loading solution.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing: Wash the cells twice with Ca2+-containing HBSS to remove extracellular Fura-2 AM.

-

Baseline Measurement:

-

Replace the wash buffer with Ca2+-free HBSS.

-

Record the baseline Fura-2 fluorescence ratio (F340/F380) for 1-2 minutes.

-

-

Store Depletion and Inhibition:

-

To test the effect of ML-9, pre-incubate the cells with the desired concentration of ML-9 in Ca2+-free HBSS for 10-20 minutes.

-

Add thapsigargin (typically 1-2 µM) to deplete ER Ca2+ stores and continue recording the fluorescence ratio.

-

-

Calcium Re-addition:

-

After the [Ca2+]i has returned to near baseline levels, add Ca2+-containing HBSS (final concentration of 1-2 mM Ca2+) to initiate SOCE.

-

Continue recording the fluorescence ratio to measure the Ca2+ influx.

-

-

Data Analysis: The amplitude of the Ca2+ influx upon re-addition of extracellular Ca2+ represents the magnitude of SOCE. Compare the SOCE in ML-9 treated cells to untreated control cells.

Imaging of Thapsigargin-Induced STIM1 Puncta Formation

This protocol visualizes the effect of ML-9 on the subcellular localization of STIM1.

Materials:

-

Cells expressing fluorescently tagged STIM1 (e.g., YFP-STIM1)

-

Culture dishes with glass coverslips

-

Ca2+-free HBSS

-

Thapsigargin (TG)

-

ML-9

-

Confocal or TIRF (Total Internal Reflection Fluorescence) microscope

Procedure:

-

Cell Culture and Transfection:

-

Seed cells on glass coverslips.

-

Transfect cells with a plasmid encoding a fluorescently tagged STIM1 construct (e.g., YFP-STIM1) and allow for expression for 24-48 hours.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

Replace the culture medium with Ca2+-free HBSS.

-

-

Baseline Imaging: Acquire images of the cells to visualize the diffuse distribution of STIM1 throughout the ER in the resting state.

-

Inhibition and Store Depletion:

-

Treat the cells with the desired concentration of ML-9 for 10-20 minutes.

-

Add thapsigargin (1-2 µM) to induce ER Ca2+ store depletion.

-

-

Time-Lapse Imaging: Acquire a time-series of images to monitor the localization of STIM1. In control cells (no ML-9), STIM1 will translocate and form distinct puncta near the plasma membrane. In ML-9 treated cells, this puncta formation will be inhibited or reversed.

-

Image Analysis: Quantify the number and intensity of STIM1 puncta per cell to assess the effect of ML-9.

Co-immunoprecipitation of STIM1 and Orai1

This protocol determines if ML-9 disrupts the interaction between STIM1 and Orai1.

Materials:

-

Cells co-expressing tagged STIM1 and Orai1 (e.g., HA-STIM1 and Flag-Orai1)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies against the tags (e.g., anti-HA, anti-Flag)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with or without ML-9 and then with thapsigargin to induce the STIM1-Orai1 interaction.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against one of the tags (e.g., anti-HA for STIM1) overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody against the other tag (e.g., anti-Flag for Orai1) to detect the co-immunoprecipitated protein.

-

The presence of an Orai1 band in the STIM1 immunoprecipitate indicates an interaction. Compare the band intensity between control and ML-9 treated samples to assess the effect of ML-9 on the interaction.

-

Future Directions: Identifying the ML-9 Binding Site on STIM1

The precise binding site of ML-9 on STIM1 remains an important unanswered question. Elucidating this will provide a more detailed understanding of its inhibitory mechanism and could guide the development of more potent and specific STIM1 inhibitors. The following experimental approaches could be employed to identify the binding site:

-

Photoaffinity Labeling: A photo-reactive analog of ML-9 could be synthesized. Upon binding to STIM1 and exposure to UV light, this analog would form a covalent bond with the protein. Subsequent proteolytic digestion and mass spectrometry analysis could then identify the labeled peptide fragments, pinpointing the binding site.

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique measures the rate of deuterium exchange of backbone amide hydrogens in a protein. Ligand binding can alter the local protein conformation, leading to changes in the exchange rate. By comparing the HDX-MS profiles of STIM1 in the presence and absence of ML-9, regions of the protein that are protected from exchange upon ML-9 binding can be identified, suggesting the location of the binding site.

-

Surface Plasmon Resonance (SPR) with STIM1 Fragments: Recombinant fragments of different STIM1 domains could be immobilized on an SPR chip. The binding kinetics of ML-9 to each fragment could then be measured to identify the domain that contains the binding site.

-

Fragment-Based Screening and Computational Docking: Computational models of STIM1's structure can be used to predict potential binding pockets for ML-9. These predictions can then be validated experimentally using techniques like fragment-based screening, where small chemical fragments are tested for their ability to bind to specific sites on the protein.

Conclusion

ML-9 serves as a valuable pharmacological tool for the investigation of STIM1-mediated store-operated calcium entry. Its ability to functionally inhibit STIM1 by preventing its oligomerization and translocation provides a means to dissect the intricate steps of the SOCE signaling cascade. While its precise binding site on STIM1 remains to be elucidated, the quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the STIM1-Orai1 pathway. Future studies focused on identifying the direct interaction between ML-9 and STIM1 will undoubtedly accelerate the development of next-generation STIM1 inhibitors with improved specificity and efficacy.

References

- 1. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping Protein-Ligand Interactions with Proteolytic-Digestion, Hydrogen/Deuterium Exchange-Mass Spectrometry | NIST [nist.gov]

- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 4. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Initial studies on ML-9 as a potential therapeutic agent

An In-depth Technical Guide on the Initial Studies of ML-9 as a Potential Therapeutic Agent

Introduction

ML-9, chemically known as 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a small molecule compound initially identified and widely utilized as a selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] Its primary mechanism of action involves the inhibition of actin-myosin interaction by preventing the phosphorylation of the 20,000-Da myosin light chain (LC20), a critical step in smooth muscle contraction and other cellular motility processes.[1] While its role as an MLCK inhibitor has made it a valuable tool for physiological research, subsequent studies have revealed a more complex pharmacological profile.[1][3] Research has uncovered that ML-9 exerts effects on multiple signaling pathways, including the PI3K/Akt/mTOR pathway and ion channels, independent of its action on MLCK.[3][4][5] These findings have broadened the scope of its potential therapeutic applications, particularly in oncology and inflammatory diseases.[2][3][6] This technical guide provides a comprehensive overview of the initial studies on ML-9, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated cellular pathways.

Primary Mechanism of Action: Myosin Light Chain Kinase (MLCK) Inhibition

The classical and most well-characterized function of ML-9 is the inhibition of Myosin Light Chain Kinase.[2] MLCK is a Ca²⁺/calmodulin-dependent protein kinase that catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC20).[1] This phosphorylation event is a pivotal step in initiating smooth muscle contraction, as well as other cellular processes such as cell migration, adhesion, and division.[1][6]

ML-9 inhibits MLCK activity, which in turn prevents MLC20 phosphorylation and subsequent actin-myosin interaction.[1] This leads to the relaxation of smooth muscle and has been shown to antagonize contractions induced by various agonists.[1]

Caption: MLCK signaling pathway and the inhibitory action of ML-9.

Quantitative Data on MLCK Inhibition

The inhibitory effects of ML-9 on MLCK and related physiological processes have been quantified in several studies.

| Target/Process | Experimental System | Key Quantitative Finding | Reference |

| Myosin Light Chain Kinase (MLCK) | In vitro enzyme assay | IC₅₀ = 3.8 µM | [2] |

| KCl-induced Contraction | Intact rabbit mesenteric artery | 10-30 µM ML-9 significantly inhibited rate and extent of contraction. | [1] |

| LC20 Phosphorylation | Intact rabbit mesenteric artery | 10-30 µM ML-9 significantly inhibited phosphorylation in a dose-dependent manner. | [1] |

| Actomyosin Superprecipitation | Bovine aorta actomyosin | Inhibited in a dose-dependent manner. | [1] |

Experimental Protocol: Skinned Smooth Muscle Fiber Assay

This protocol is a representative method used to assess the direct effects of ML-9 on the contractile machinery, independent of cell surface receptors and ion channels.

-

Tissue Preparation : The rabbit mesenteric artery is dissected and cut into thin strips.

-

Skinning : The cell membranes are chemically removed ("skinned") using a detergent like saponin or Triton X-100. This procedure allows for direct experimental control of the intracellular environment.

-

Experimental Solution : The skinned fibers are placed in a solution containing ATP and a controlled concentration of Ca²⁺ to activate contraction.

-

MLCK Application : Trypsin-treated (constitutively active) MLCK is added to the bath to induce a Ca²⁺-independent contraction, directly demonstrating the role of MLCK.

-

Inhibitor Application : ML-9 is added to the bath at various concentrations to observe its inhibitory effect on the MLCK-induced tension development.

-

Data Acquisition : Isometric tension is continuously recorded using a force transducer to quantify the extent of contraction and inhibition.[1]

Therapeutic Potential in Oncology

Beyond its effects on smooth muscle, ML-9 has demonstrated potential as an anti-cancer agent by modulating pathways crucial for cancer cell survival, proliferation, and metastasis.[3][6]

Dual Action on Autophagy in Prostate Cancer

In prostate cancer cells, ML-9 exhibits a unique "two-in-one" mechanism that disrupts the autophagy process at two distinct points.[3]

-

Inhibition of Akt/mTOR Pathway : ML-9 reduces the phosphorylation of Akt, a key kinase in a major cell survival pathway.[3] Inhibition of the Akt/mTOR cascade stimulates the formation of autophagosomes.[3]

-